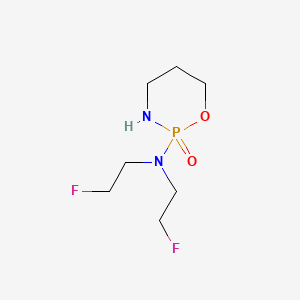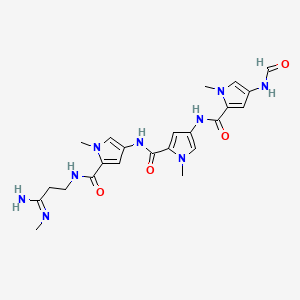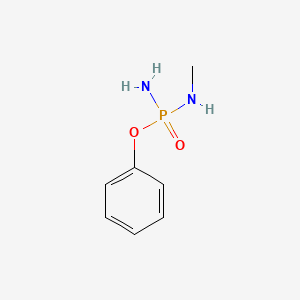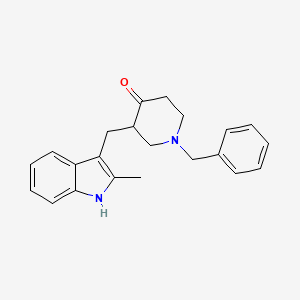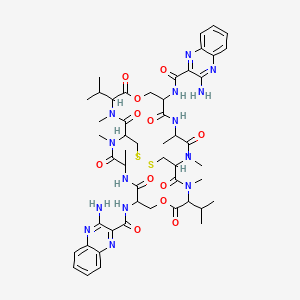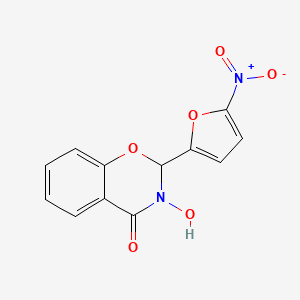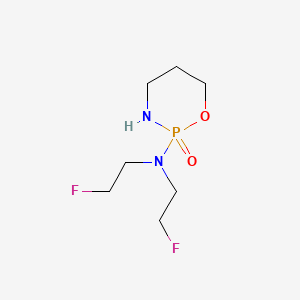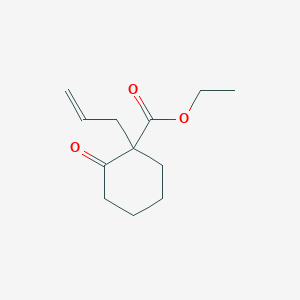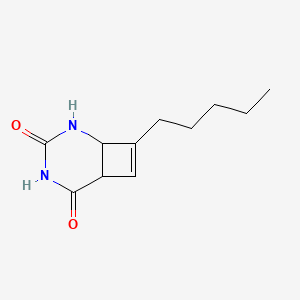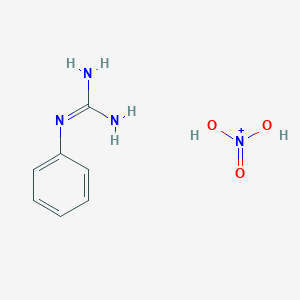![molecular formula C21H27NO B12808911 (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a hydroxymethyl group and two 3,5-dimethylphenyl groups. The chirality of the compound is due to the presence of a stereocenter at the pyrrolidine ring, making it an important molecule in asymmetric synthesis and chiral catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Attachment of the 3,5-Dimethylphenyl Groups: The 3,5-dimethylphenyl groups can be attached through a Friedel-Crafts alkylation reaction, using 3,5-dimethylbenzene and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, such as an aldehyde or a ketone.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or a ketone, while reduction can yield alcohols or amines.
Scientific Research Applications
®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in asymmetric synthesis and as a ligand in chiral catalysis.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological pathways.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine: The enantiomer of the compound, which has similar properties but different chiral configuration.
2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine: The racemic mixture of the compound, which contains both enantiomers.
Uniqueness
®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine is unique due to its specific chiral configuration, which imparts distinct properties and reactivity compared to its enantiomer and racemic mixture. This makes it particularly valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral catalysis.
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-14-8-15(2)11-18(10-14)21(23,20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20,22-23H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOBZPVLNQGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
